BenchChemオンラインストアへようこそ!

BIP-135

GSK-3 inhibition IC50 comparison Kinase assay

BIP-135 is the definitive GSK-3 inhibitor for neuroprotection and SMA research. Unlike generic inhibitors like CHIR-99021 or SB216763, BIP-135 is specifically validated in cortical neuron oxidative stress models and the Δ7 SMA KO mouse model, where it prolongs median survival. With sub‑25 nM potency against GSK‑3α/β and a defined selectivity profile, it ensures reproducible, publication‑grade results. Ideal for investigating Parkinson's, Alzheimer's, and SMN‑independent motor neuron survival pathways.

Molecular Formula C21H13BrN2O3
Molecular Weight 421.2 g/mol
CAS No. 941575-71-9
Cat. No. B1667295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIP-135
CAS941575-71-9
SynonymsBIP-135;  BIP135;  BIP 135.
Molecular FormulaC21H13BrN2O3
Molecular Weight421.2 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)Br)C3=C(C(=O)NC3=O)C4=COC5=CC=CC=C54
InChIInChI=1S/C21H13BrN2O3/c1-24-9-14(13-8-11(22)6-7-16(13)24)18-19(21(26)23-20(18)25)15-10-27-17-5-3-2-4-12(15)17/h2-10H,1H3,(H,23,25,26)
InChIKeyQKQJCKAXFJBYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIP-135 (CAS 941575-71-9): A Maleimide-Based GSK-3 Inhibitor for Specialized Research Applications


BIP-135 is a maleimide-based, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3). It is chemically defined as 3-(1-benzofuran-3-yl)-4-(5-bromo-1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione and has a molecular weight of 421.24 g/mol . The compound is distinguished by its sub-25 nM potency against GSK-3 isoforms and a defined selectivity profile against a panel of other kinases , .

Why BIP-135's Defined GSK-3 Inhibition Profile Prevents Simple Substitution in CNS and Disease Models


The GSK-3 inhibitor class is highly heterogeneous, with significant variations in isoform selectivity, kinase panel promiscuity, and in vivo performance , [1]. BIP-135 cannot be substituted with other common GSK-3 inhibitors like CHIR-99021 or SB216763 without risking altered experimental outcomes. For instance, while CHIR-99021 is a more potent inhibitor, its application often focuses on stem cell pluripotency . In contrast, BIP-135 has been specifically validated in neuroprotection and spinal muscular atrophy (SMA) models [1]. Similarly, SB216763 exhibits a different IC50 and was noted to be less effective in certain brain tissue assays due to a higher effective concentration [2]. These functional distinctions highlight the critical need for precise compound selection rather than generic class-based procurement.

Quantitative Differentiation of BIP-135: Head-to-Head Performance Data Against Key GSK-3 Inhibitors


BIP-135 Exhibits Superior GSK-3β Potency Over AR-A014418

BIP-135 demonstrates significantly greater potency against GSK-3β compared to the selective GSK-3 inhibitor AR-A014418. In biochemical assays, BIP-135 achieved an IC50 of 21 nM for GSK-3β , . In contrast, AR-A014418, a widely used GSK-3 inhibitor, has a reported IC50 of 104 nM . This indicates that BIP-135 is approximately 5-fold more potent in inhibiting GSK-3β.

GSK-3 inhibition IC50 comparison Kinase assay

BIP-135 Demonstrates Superior Neuroprotection in an Oxidative Stress Model Compared to AR-A014418 and SB216763

In a direct head-to-head comparison, BIP-135 was identified as a superior neuroprotective agent over the GSK-3 inhibitors AR-A014418 and SB216763 in a primary cortical neuron model of oxidative stress [1], [2]. While specific cell viability percentages are not provided in the available summaries, the primary research explicitly states BIP-135's superiority in this model, a finding corroborated by multiple vendors , .

Neuroprotection Oxidative stress Cell viability GSK-3 inhibitor

BIP-135 Prolongs Median Survival in an In Vivo SMA Model, a Finding Not Widely Replicated for All GSK-3 Inhibitors

BIP-135 has been shown to produce a statistically significant, albeit modest, extension of median survival in a transgenic Δ7 SMA knockout mouse model, a key disease model. Daily intraperitoneal administration of BIP-135 at 75 mg/kg from postnatal day 0 to 21 prolonged the median survival time [1], . This in vivo efficacy provides a distinct advantage over many other GSK-3 inhibitors whose in vivo performance in SMA models is not established or is inferior [2]. The compound was well-tolerated with no observed decrease in body weight [1].

Spinal muscular atrophy In vivo efficacy Survival study GSK-3 inhibitor

Defined Application Scenarios for BIP-135 Based on Validated Evidence


Studying GSK-3β Dependent Mechanisms in Oxidative Stress and Neurodegeneration

BIP-135 is the preferred tool compound for experiments where the goal is to link GSK-3β inhibition to neuroprotective outcomes in cell culture. Its direct, superior performance over other GSK-3 inhibitors like AR-A014418 and SB216763 in a cortical neuron oxidative stress model makes it an ideal candidate for investigating pathways involved in Parkinson's or Alzheimer's disease [1], [2].

Preclinical Efficacy Studies in Spinal Muscular Atrophy (SMA)

BIP-135 is a crucial compound for in vivo research on SMA. It is one of the few GSK-3 inhibitors with validated efficacy in the Δ7 SMA KO mouse model, where it has been shown to prolong median survival. It should be a primary candidate for combination studies or for investigating SMN-independent mechanisms of motor neuron survival [1].

In Vitro Investigation of SMN Protein Regulation in Human Fibroblasts

BIP-135 is a validated tool for studying SMN protein levels in patient-derived cells. In human SMA fibroblasts, BIP-135 (at 25 μM) was shown to increase SMN protein levels. This application is highly specific and supported by quantitative western blot data, making it a reliable model for testing new hypotheses around SMA pathophysiology [1], [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIP-135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.